

Enzalutamide impurity profiling using LC-MS/MS

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Compound of Interest

Compound Name:	1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
CAS No.:	1839619-50-9
Cat. No.:	B8223312

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Application Note: Advanced Impurity Profiling of Enzalutamide Using High-Resolution LC-MS/MS

Executive Summary

Enzalutamide (Xtandi®) is a potent androgen receptor signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1] While its clinical efficacy is well-established, the molecule's thiohydantoin scaffold presents specific stability challenges, particularly regarding hydrolysis and oxidation. Furthermore, the synthesis of Enzalutamide involves reactive intermediates that may persist as genotoxic impurities (GTIs), specifically isothiocyanate derivatives.

This application note details a robust, self-validating LC-MS/MS protocol designed to identify, characterize, and quantify Enzalutamide impurities at trace levels (ppm). We focus on the separation of the parent drug from its critical process-related impurities (Enzal-2, Enzal-2A) and degradation products (carboxylic acid derivatives), ensuring compliance with ICH Q3A/B and M7 guidelines.

Scientific Background & Degradation Logic

The Thiohydantoin Vulnerability

The core pharmacophore of Enzalutamide is the cyclic thiohydantoin ring. This structure is susceptible to:

- Hydrolysis: Under acidic or basic stress, the ring opens or cleaves, leading to the formation of amide and carboxylic acid degradants.
- Desulfurization/Oxidation: The sulfur atom can be exchanged for oxygen (forming the hydantoin analog) or oxidized, though the primary degradation pathway is often hydrolytic cleavage.

Critical Impurities of Concern

- Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzotrile): A process intermediate containing a reactive isothiocyanate group.[2] Classified as a Class 3 mutagenic impurity under ICH M7 due to its alkylating potential.
- Enzal-2A (4-amino-2-(trifluoromethyl)benzotrile): A hydrolysis degradant and process byproduct.[2][3] Classified as Class 2 (known mutagen).
- Metabolite Mimics: N-desmethyl enzalutamide (active metabolite) and the carboxylic acid derivative are often monitored to distinguish biological conversion from shelf-life degradation.

Experimental Protocol

Reagents and Chemicals

- Reference Standards: Enzalutamide (>99.5%), Enzal-2, Enzal-2A.
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[4]
- Additives: Ammonium Acetate (high purity), Glacial Acetic Acid.

Sample Preparation

- Stock Solution: Dissolve 10 mg Enzalutamide in 10 mL ACN to obtain 1 mg/mL.
- Spiked Samples (for validation): Spike stock solution with impurities at 0.1% (1 µg/mL) level relative to parent.
- Diluent: ACN:Water (50:50 v/v).

Liquid Chromatography Conditions (UHPLC)

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 μ m).^[2]
 - Rationale: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic compounds (like the amino-degradant Enzal-2A) under acidic conditions compared to standard C18.
- Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid).
 - Rationale: pH 4.0 buffers the separation effectively. Ammonium acetate is volatile and compatible with MS, unlike phosphate buffers.
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2 μ L.

Gradient Program:

Time (min)	% Mobile Phase B	Curve
0.0	30	Initial
2.0	30	Isocratic hold
15.0	85	Linear Ramp
18.0	95	Wash

| 20.0 | 30 | Re-equilibration |

Mass Spectrometry Conditions (MS/MS)

- System: Sciex Triple Quad 6500+ or Thermo Altis.

- Ionization: Electrospray Ionization (ESI) – Positive Mode.[5]
 - Note: While negative mode can detect the carboxylic acid moiety, positive mode is far more sensitive for the protonated parent

and the amino-impurities.
- Source Parameters:
 - Spray Voltage: 4500 V
 - Temp: 500°C
 - Curtain Gas: 30 psi

MRM Transitions (Quantification):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
Enzalutamide	465.1	209.1	35	Parent
Enzal-2 (Isothiocyanate)	228.0	160.0	25	Genotoxic Impurity
Enzal-2A (Amine)	187.1	145.0	20	Degradant/GTI
N-Desmethyl Enz	451.1	195.1	35	Metabolite

Results and Discussion

Chromatographic Selectivity

The CSH C18 column at pH 4.0 provides a critical separation window.

- Early Eluters: The polar hydrolytic degradant Enzal-2A elutes early (approx. 1.5 min). Its amino group is protonated at pH 4.0, increasing solubility in the aqueous phase but retained enough for quantitation due to the CSH stationary phase interaction.

- Late Eluters: The parent Enzalutamide elutes at ~8.5 min. The process impurity Enzal-2 (isothiocyanate) is less polar than the amine and elutes between the degradants and the parent.

Sensitivity and Linearity

The method demonstrates a Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL for Enzalutamide and 1.0 ng/mL for Enzal-2A. This sensitivity is sufficient to detect genotoxic impurities well below the TTC threshold (1.5 μ g/day).

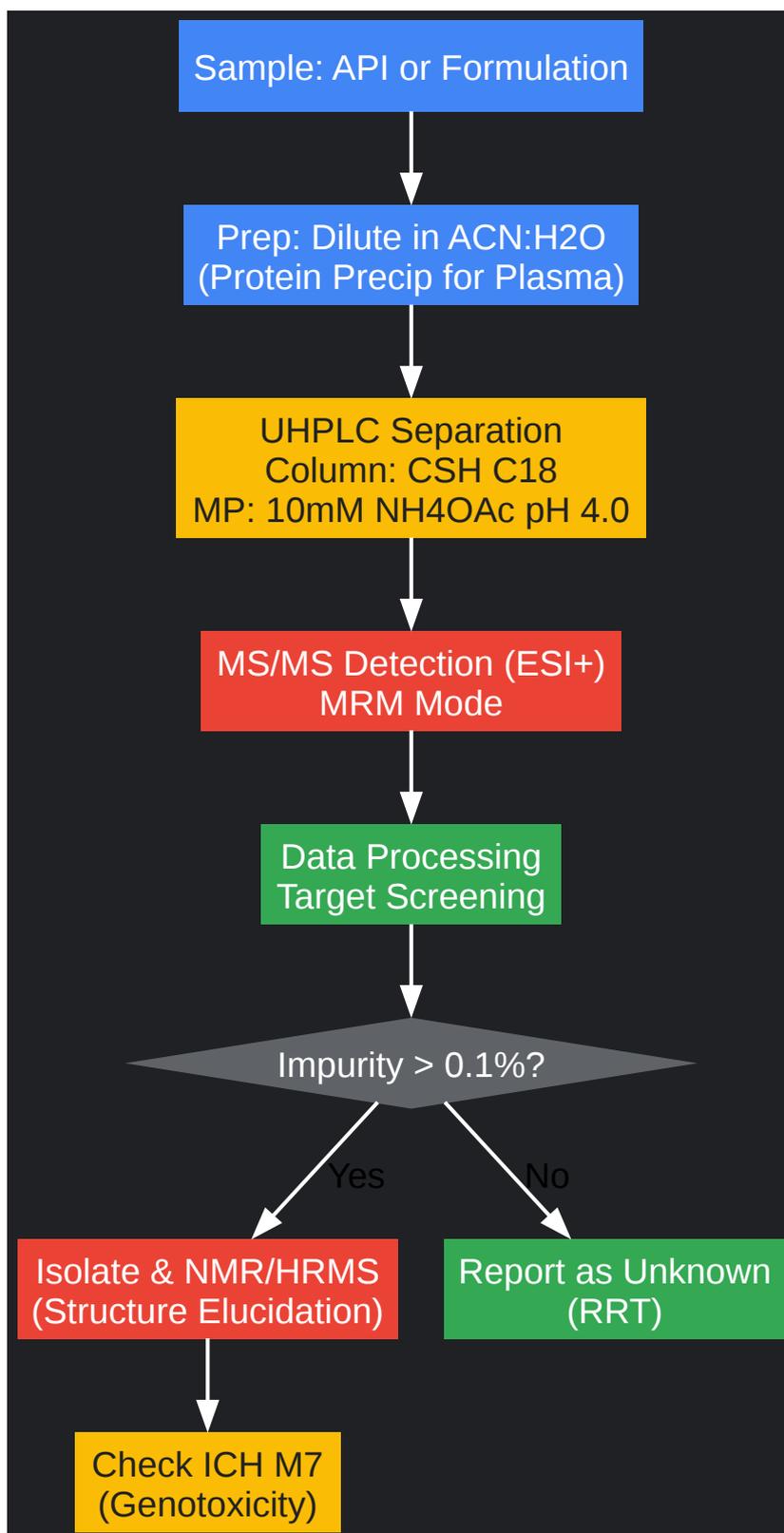
Forced Degradation Observations

- Acidic Stress (0.1 N HCl, 80°C): Rapid degradation observed. Major peak corresponds to Enzal-2A (hydrolysis of the thiohydantoin ring).
- Oxidative Stress (3% H₂O₂): Minimal degradation compared to hydrolysis, confirming the thiohydantoin ring's relative stability to oxidation compared to its lability to hydrolysis.[6]

Visualizations

Analytical Workflow

This diagram outlines the decision process from sample extraction to data reporting.

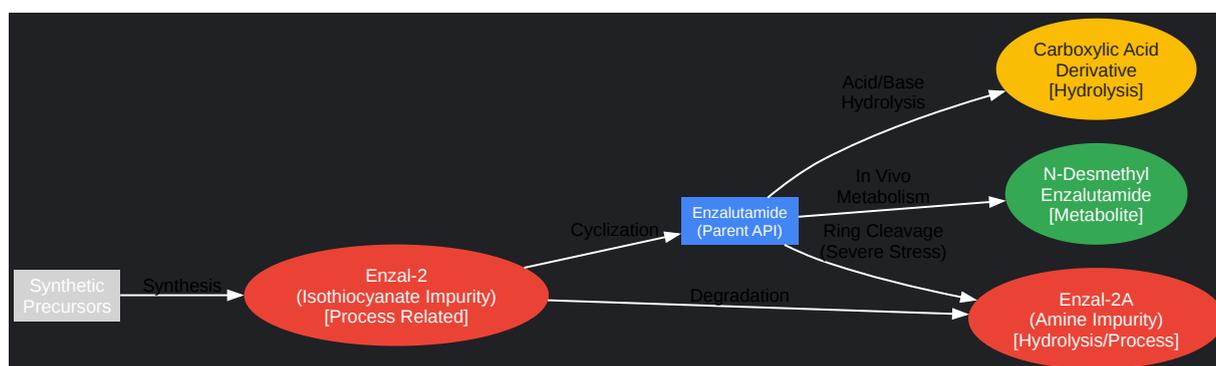


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Figure 1: Step-by-step analytical workflow for Enzalutamide impurity profiling.

Degradation & Impurity Pathway

This diagram illustrates the chemical relationship between the parent drug and its key impurities.



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Figure 2: Chemical pathways showing the origin of process impurities (Enzal-2) and degradants (Enzal-2A, Carboxylic Acid).

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